5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core with a carbonitrile (-CN) substituent at position 4 and a 3-(benzylamino)-2-hydroxypropyl side chain at position 3.
Properties
IUPAC Name |
5-[3-(benzylamino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-11-22(29)27-21-10-6-5-9-20(21)26(23(27)19(16)12-24)15-18(28)14-25-13-17-7-3-2-4-8-17/h2-11,18,25,28H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCNFFUSAODZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS No. 714210-78-3) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Benzylamino group : Enhances interaction with biological targets.
- Hydroxypropyl moiety : May contribute to solubility and bioavailability.
- Dihydropyrido[1,2-a]benzimidazole core : Associated with various biological activities.
Anticancer Activity
Research indicates that derivatives of benzimidazole, including the target compound, exhibit notable anticancer properties. A study evaluating similar benzimidazole derivatives demonstrated:
-
Cytotoxicity against cancer cell lines : The compound showed significant growth inhibition in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.
Compound Cell Line % Inhibition 5a MCF-7 95% 5a A549 77%
This activity is attributed to the induction of reactive oxygen species (ROS), leading to apoptosis in tumor cells through oxidative stress mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies on similar benzimidazole derivatives have shown:
- Selective antibacterial activity : Compounds similar to the target demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 μM to 32 μM .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have exhibited the ability to intercalate DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
In a pharmacological evaluation, a series of benzimidazole derivatives were synthesized and tested for their anticancer effects. Among these, the compound exhibited one of the highest levels of cytotoxicity against MCF-7 cells. The study highlighted the role of oxidative stress in mediating cell death, suggesting that modifications to the benzylamino group could enhance potency .
Case Study 2: Antimicrobial Screening
A comparative study assessed the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The target compound displayed significant activity against E. faecalis, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines, including:
- Hepatocellular carcinoma (HUH7) : The compound exhibited significant cytotoxicity.
- Breast cancer (MCF7) : Moderate activity was observed, suggesting it may serve as a lead compound for further development in breast cancer therapy.
The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways require further elucidation through detailed biochemical studies.
Antimicrobial Properties
Research indicates that 5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile possesses antimicrobial activity against various pathogens. This includes:
- Bacterial Strains : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Infections : Preliminary results suggest antifungal properties that warrant further investigation.
Case Study 1: Anticancer Evaluation
In a study published in December 2023, researchers synthesized various benzimidazole derivatives, including the target compound. They evaluated the compounds for their anticancer properties using standard assays against HUH7 and MCF7 cell lines. The results indicated that compounds similar to this compound displayed promising activity comparable to established chemotherapeutics like Albendazole .
Case Study 2: Antimicrobial Screening
A separate study assessed the antimicrobial efficacy of several derivatives of benzimidazole. The findings revealed that the target compound exhibited notable antibacterial and antifungal activities, particularly against resistant strains of bacteria . The study emphasized the importance of modifying the chemical structure to enhance bioactivity.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule. Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycle Differences :
- The target compound and Analog 1 share the pyrido[1,2-a]benzimidazole core, whereas Analogs 2–3 feature thiazolo-pyrimidine cores. The latter may exhibit distinct electronic properties due to sulfur incorporation .
- Analog 4 employs a benzoimidazo-pyridine core, which lacks the fused pyridine-benzimidazole system of the target compound .
Substituent Impact: Target vs. Analog 1: Replacing benzylamino with 4-benzylpiperidinyl (Analog 1) increases molecular weight and introduces a rigid piperidine ring, likely enhancing lipophilicity and steric bulk .
Synthetic Accessibility :
- Analogs 2–3 require reflux with aldehydes and acetic anhydride, a moderate-yield (68%) method .
- Analog 4 is synthesized via a one-pot multicomponent reaction, emphasizing efficiency and scalability . The target compound’s synthesis remains unspecified.
Physicochemical Properties: The target compound’s hydroxypropyl-benzylamino side chain may improve solubility compared to Analog 1’s piperidinyl group. Analogs 2–3 exhibit lower molecular weights (~386–403 vs.
Research Implications
- Structural Optimization: The benzylamino group in the target compound could be modified to piperidinyl (as in Analog 1) or furan-linked substituents (as in Analogs 2–3) to tune bioavailability.
- Biological Screening : While activity data are absent, the pyrido-benzimidazole core is associated with kinase inhibition and antimicrobial activity in related compounds .
Q & A
Q. What are the optimal synthetic routes for preparing 5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile?
- Methodological Answer : The compound’s synthesis can be approached via multicomponent reactions involving pyrido-benzimidazole precursors, aromatic aldehydes, and nitrile-containing reagents. For example, highlights a one-pot multicomponent reaction for pyrido[1,2-a]benzimidazoles using heterocyclic ketene aminals and malononitrile under reflux conditions. Adjusting substituents on the benzimidazole core (e.g., benzylamino groups) requires stepwise functionalization, as described in for dihydropyridine derivatives.
- Key Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, aromatic aldehyde, ethanol, reflux (8 h) | 60–75 | ≥95% |
| 2 | Benzylamine, 2-hydroxypropyl bromide, K₂CO₃, DMF, 80°C (12 h) | 45–55 | ≥90% |
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques :
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ ().
- NMR : Use ¹H/¹³C NMR to resolve benzylamino protons (δ 3.5–4.5 ppm) and pyridobenzimidazole aromatic signals (δ 7.0–8.5 ppm) ().
- Mass Spectrometry : High-resolution TOF-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₅H₂₄N₅O₂⁺, expected m/z 450.18) ().
- HPLC-PDA : Monitor purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase ().
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (≥50 mg/mL), ethanol (10–15 mg/mL), and aqueous buffers (pH 2–9). suggests using ammonium acetate buffer (pH 6.5) for dissolution assays.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; if >5% degradation occurs, consider lyophilization or inert-atmosphere storage .
Advanced Research Questions
Q. How can reaction mechanisms for substituent introduction (e.g., benzylamino groups) be elucidated?
- Methodological Answer : Use quantum chemical calculations (DFT) to model transition states and intermediates. describes ICReDD’s approach to reaction path searches via computational chemistry (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Pair computational data with kinetic studies :
- Example : Monitor benzylamine coupling via in-situ FTIR to track C-N bond formation rates. Compare experimental activation energy (Eₐ) with DFT-predicted values .
Q. What strategies resolve contradictions in pharmacological data (e.g., cytotoxicity vs. target selectivity)?
- Methodological Answer :
- Dose-Response Analysis : Generate IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from nonspecific toxicity ().
- Off-Target Profiling : Use kinase/GPCR panels (Eurofins) to identify promiscuous binding. If >30% off-target activity is observed, redesign the dihydropyridine scaffold to reduce steric bulk ().
Q. How can the compound’s reactivity in biological matrices be quantified?
- Methodological Answer : Conduct metabolic stability assays :
- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH (1 mM) for 60 min. Quantify remaining compound via LC-MS/MS. If t₁/₂ < 30 min, consider blocking metabolically labile sites (e.g., hydroxyl groups) with acetyl or PEG moieties ().
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 45% vs. 75%) for similar derivatives?
- Methodological Answer :
- Reproducibility Audit : Verify stoichiometry (e.g., excess benzylamine in vs. equimolar in ).
- Byproduct Identification : Use GC-MS to detect side products (e.g., hydrolyzed nitriles or oxidized dihydropyridines). Adjust reaction conditions (e.g., inert atmosphere) to suppress oxidation .
Experimental Design & Optimization
Q. What advanced statistical methods optimize reaction conditions for scale-up?
- Methodological Answer : Apply Response Surface Methodology (RSM) with central composite design:
- Variables : Temperature (60–100°C), solvent (DMF vs. ethanol), catalyst loading (0–10 mol%).
- Response : Yield and purity. provides ANOVA templates to identify significant factors (p < 0.05) .
Computational & Mechanistic Insights
Q. How to predict the compound’s binding mode with biological targets (e.g., kinases)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
